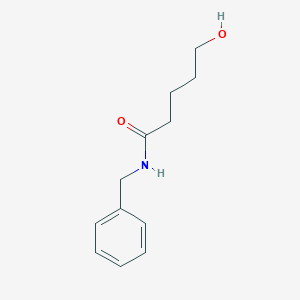

N-benzyl-5-hydroxypentanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-benzyl-5-hydroxypentanamide |

InChI |

InChI=1S/C12H17NO2/c14-9-5-4-8-12(15)13-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15) |

InChI Key |

WVPDQTXWORTTDE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCO |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of N-benzyl-5-hydroxypentanamide Core Structure

The construction of the achiral this compound framework can be approached through direct bond formation, functional group transformation, or precursor ring-opening reactions.

Direct amidation involves the coupling of a carboxylic acid with an amine. In this case, 5-hydroxypentanoic acid would be reacted with benzylamine (B48309). This transformation typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Various coupling reagents have been developed to promote this reaction under mild conditions, minimizing side reactions.

Alternatively, the amide bond can be formed through the aminolysis of an ester. A suitable precursor, such as benzyl (B1604629) 5-hydroxypentanoate, can be treated with benzylamine. nih.gov This reaction, often requiring heat or catalysis, proceeds via nucleophilic acyl substitution to yield this compound and benzyl alcohol as a byproduct.

Modern methods for direct amidation focus on catalytic approaches that avoid the use of stoichiometric activating agents. For instance, new reagents like benziodazolone derivatives, in combination with PPh3 and pyridine, have been shown to facilitate the smooth reaction of amines to form amides. nih.gov

Reductive amidation provides an alternative route, typically starting from a precursor with a higher oxidation state, such as a keto acid or its ester. For the synthesis of this compound, a hypothetical pathway could involve the reaction of 5-oxopentanoic acid or its ester with benzylamine to form an intermediate imine or enamine, which is then reduced in situ to the target amide. This one-pot procedure is highly efficient. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. Nickel-catalyzed reductive amidation methods have also been developed, allowing for the coupling of various electrophiles with isocyanates under mild conditions. researchgate.net

A highly convergent and atom-economical approach to this compound is the ring-opening of γ-valerolactone (GVL). GVL is a biomass-derived platform chemical that serves as a direct precursor to the 5-hydroxypentanoic acid backbone. syr.edu The reaction involves the nucleophilic attack of benzylamine on the electrophilic carbonyl carbon of the lactone. This attack opens the five-membered ring to directly form the desired this compound.

Studies on the ring-opening of GVL with various amines have shown that reaction parameters such as temperature, reaction time, and the molar ratio of reactants are crucial for optimizing the yield. ui.ac.id The reactivity is also influenced by the steric hindrance of the amine. ui.ac.id While GVL itself is relatively stable, the presence of a nucleophilic amine facilitates the ring-opening to form the corresponding amide. nih.govresearchgate.net For instance, the reaction of γ-valerolactone oxide with benzylamine proceeds readily to form the corresponding ring-opened product. rsc.org

| GVL Derivative | Amine | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| γ-Valerolactone oxide | Benzylamine | Neat, Room Temperature, 15 min | N-benzyl-3-(1-hydroxyethyl)oxirane-2-carboxamide | rsc.org |

| γ-Valerolactone oxide | Hexylamine | Neat, Room Temperature, 1 h | Corresponding N-hexyl amide | rsc.org |

| γ-Valerolactone oxide | Cyclohexylamine | MeCN, Room Temperature, 15 min | Corresponding N-cyclohexyl amide | rsc.org |

| γ-Valerolactone | Piperidine (PIP) | Neat, Room Temperature, 96 h | Acyl piperidide (ring-opened product) | nih.gov |

| γ-Valerolactone | 1,2-Diaminoethane | 25-100°C | Di-functional monomer | ui.ac.id |

Asymmetric Synthesis of Chiral this compound Analogues

Introducing chirality into the this compound structure requires stereoselective synthetic methods. This can be achieved by using chiral auxiliaries to direct the stereochemical outcome of a reaction or by employing chiral catalysts to favor the formation of one enantiomer over the other. These strategies are crucial for preparing enantiomerically pure analogues for applications in fields such as pharmacology and materials science.

The chiral auxiliary approach involves covalently attaching a chiral molecule to the substrate to induce facial selectivity in a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral analogues of this compound, a chiral amine could be used. For example, a chiral α-substituted benzylamine can serve as both the amine component and the source of stereochemical control. google.com

One notable strategy employs (R)- or (S)-N-benzyl-N-α-methylbenzylamine as a chiral lithium amide reagent. nih.gov This chiral amine can be used in reactions like Michael additions, where it adds to a prochiral substrate, establishing a new stereocenter with high diastereoselectivity. The chiral auxiliary, the α-methylbenzyl group, can then be removed via hydrogenolysis to yield the chiral N-benzyl amide product.

| Chiral Auxiliary | Reaction Type | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| (R)- or (S)-N-benzyl-N-α-methylbenzylamine | Tandem Conjugate Addition-Cyclisation | (E,E)-octa-2,6-diendioate | Diastereoselective formation of β-aminocyclopentane carboxylates | nih.gov |

| α-Substituted benzylamine | General Asymmetric Synthesis | Racemic substrates | Formation and separation of diastereomeric intermediates | google.com |

| (1R,2R,5R)-2-hydroxypinan-3-one | Asymmetric Michael Addition | Ethyl crotonate | Synthesis of (2S,3R)-3-methyl glutamic acid | researchgate.net |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and economical than using stoichiometric chiral auxiliaries. Various catalytic systems could be envisioned for the synthesis of chiral this compound analogues.

For instance, an asymmetric hydrogenation or transfer hydrogenation of a keto-amide precursor, using a chiral transition metal complex (e.g., based on iridium or rhodium), could establish a chiral hydroxyl group. researchgate.net Similarly, organocatalysis offers powerful tools for stereoselective synthesis. Chiral isothiourea catalysts, for example, have been successfully used in atroposelective N-acylation reactions to create N-N axial chirality, demonstrating the potential of organocatalysis in controlling stereochemistry in amide synthesis. nih.gov The development of chiral N,N'-dioxide ligands also provides a versatile platform for coordinating with various metal ions to create catalysts for a wide range of asymmetric reactions. rsc.org

Process-Related Impurity Formation and Mitigation Strategies in this compound Synthesis

The synthesis of this compound, particularly when using common amide coupling reagents, can lead to the formation of several process-related impurities. Understanding the origin of these impurities is crucial for developing effective mitigation strategies.

When carbodiimide (B86325) reagents like DCC or EDC are used, the primary byproduct is the corresponding urea (B33335) (e.g., dicyclohexylurea, DCU) americanpharmaceuticalreview.comwikipedia.org. While DCU is largely insoluble in many organic solvents and can be removed by filtration, residual amounts may remain. A significant side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is an unreactive byproduct wikipedia.org. This side reaction can be minimized by using additives such as 1-hydroxybenzotriazole (B26582) (HOBt), which traps the O-acylisourea to form an active ester that is less prone to rearrangement peptide.com. Another potential issue with carbodiimide-mediated coupling, especially when the carboxylic acid has a chiral center alpha to the carbonyl group, is epimerization nih.gov. The use of additives and carefully controlled reaction conditions, such as low temperatures, can help to suppress this side reaction organic-chemistry.orgresearchgate.net.

Uronium/aminium-based coupling reagents like HATU can react with the amine nucleophile to form a guanidinium (B1211019) byproduct, reducing the yield of the desired amide nih.govacs.org. The order of addition of reagents is critical to minimize this side reaction; typically, the carboxylic acid is pre-activated with the coupling reagent before the amine is introduced.

Mitigation Strategies:

Choice of Coupling Reagent: Selecting a coupling reagent with easily removable and non-toxic byproducts, such as T3P, can simplify purification organic-chemistry.orgresearchgate.net.

Use of Additives: Additives like HOBt or Oxyma Pure can suppress side reactions and reduce epimerization when using carbodiimides peptide.com.

Control of Reaction Conditions: Maintaining low temperatures during the coupling reaction can minimize epimerization and other side reactions bachem.com.

Purification Methods: Careful selection of the purification method, such as crystallization or chromatography, is essential to remove process-related impurities to the desired level. Aqueous workups can be effective for removing water-soluble byproducts and excess reagents google.com.

Process Analytical Technology (PAT): Implementing in-process controls to monitor the reaction progress and impurity formation can help to optimize the process and ensure consistent product quality.

Spectroscopic and Chromatographic Characterization in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like N-benzyl-5-hydroxypentanamide. It provides information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for confirming the core structure of this compound.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the nitrogen and the phenyl ring, the methylene protons of the pentanamide (B147674) chain, and the proton of the hydroxyl group. The integration of these signals confirms the number of protons in each environment, while their splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent proton-proton couplings.

¹³C NMR: This technique provides information about the different carbon environments in the molecule. The ¹³C NMR spectrum of this compound would show distinct peaks for the carbonyl carbon of the amide, the aromatic carbons of the benzyl group, and the aliphatic carbons of the pentanamide chain. The chemical shifts of these carbons are indicative of their electronic environment.

| ¹H NMR (Proton NMR) Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 7.20-7.40 | Aromatic protons (C₆H₅) |

| ~ 4.40 | Methylene protons (CH₂-Ph) |

| ~ 3.60 | Methylene protons (CH₂-OH) |

| ~ 2.20 | Methylene protons (CH₂-C=O) |

| ~ 1.50-1.70 | Methylene protons (-(CH₂)₃-) |

| Variable | Hydroxyl proton (OH) |

| ¹³C NMR (Carbon-13 NMR) Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 173 | Carbonyl carbon (C=O) |

| ~ 138 | Quaternary aromatic carbon (C-CH₂) |

| ~ 127-129 | Aromatic carbons (CH) |

| ~ 62 | Methylene carbon (CH₂-OH) |

| ~ 44 | Methylene carbon (N-CH₂) |

| ~ 35 | Methylene carbon (CH₂-C=O) |

| ~ 22, 29 | Methylene carbons (-(CH₂)₂-) |

Two-Dimensional NMR (e.g., 2D-NOESY) for Stereochemical Assignment and Connectivity

Two-dimensional NMR techniques provide more detailed structural information by showing correlations between different nuclei.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly useful for determining the spatial proximity of atoms, which is crucial for stereochemical assignments in more complex molecules. For this compound, a 2D-NOESY experiment could confirm the connectivity and conformation by showing cross-peaks between protons that are close in space, even if they are not directly bonded. For instance, correlations between the benzyl protons and the protons on the pentanamide chain can help to define the molecule's preferred conformation in solution. Other 2D techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, further confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a very precise measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₁₂H₁₇NO₂), the expected exact mass would be calculated and compared to the experimentally determined mass. A close match between the theoretical and experimental mass provides strong evidence for the compound's identity.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is highly effective for identifying and quantifying impurities in a sample of this compound. The sample is first separated by the LC system, and then the individual components are introduced into the mass spectrometer. The precursor ion corresponding to this compound can be selected and fragmented to produce a characteristic fragmentation pattern, which acts as a fingerprint for the molecule. Any other eluting compounds can be similarly analyzed to identify potential starting materials, byproducts, or degradation products, thus providing a comprehensive impurity profile.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

| IR Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 (broad) | O-H stretch (hydroxyl group) |

| ~ 3300 (sharp) | N-H stretch (amide) |

| ~ 3030 | Aromatic C-H stretch |

| ~ 2850-2950 | Aliphatic C-H stretch |

| ~ 1640 | C=O stretch (amide I band) |

| ~ 1550 | N-H bend (amide II band) |

| ~ 1450, 1495 | Aromatic C=C stretch |

These distinct peaks in the IR spectrum serve as a quick and effective method to confirm the presence of the hydroxyl, amide, and benzyl functionalities within the molecule.

Chromatographic Methods for Purification and Purity Evaluation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the subsequent evaluation of its purity. The most commonly employed methods in research settings are flash chromatography for preparative-scale purification and high-performance liquid chromatography (HPLC) for analytical assessment.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to determine the purity of this compound and to analyze its retention time under specific conditions. While detailed HPLC analysis reports specifically for this compound are not extensively published, the analytical methods for structurally similar compounds or for reaction mixtures containing it provide a strong indication of the conditions that would be applicable.

For instance, in the analysis of related hydroxamic acid derivatives, reverse-phase HPLC is a common technique. nih.govnih.gov A typical setup would involve a C18 column, which is a non-polar stationary phase, and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile, sometimes with a modifier like trifluoroacetic acid (TFA). nih.govrsc.org The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under a specific set of HPLC conditions and is used for its identification.

In research involving the synthesis of more complex molecules from this compound, HPLC is crucial for monitoring the progress of a reaction. For example, in the synthesis of ezetimibe, a process-related impurity, 2-(4-hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide, was detected and characterized using LC-MS, a technique that couples liquid chromatography with mass spectrometry. oaji.netbenthamdirect.compillbuys.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Amide Compounds

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) pillbuys.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) nih.govrsc.org |

| Flow Rate | 1.0 mL/min rsc.orgpillbuys.com |

| Detection | UV at 214 nm or 220 nm nih.gov |

| Injection Volume | 10-20 µL pillbuys.com |

This table represents typical conditions and may require optimization for this compound.

Following the synthesis of this compound, the crude product mixture often contains unreacted starting materials, byproducts, and other impurities. Flash chromatography is the standard method for purifying the compound on a preparative scale. phenomenex.com This technique utilizes a column packed with a stationary phase, most commonly silica (B1680970) gel, and a solvent system (mobile phase) is pushed through the column under moderate pressure. phenomenex.comkanto.co.jp

The choice of the mobile phase is critical for achieving good separation. A common approach for amides with hydroxyl groups is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc). beilstein-journals.orgrsc.orgrsc.org The polarity of the mobile phase is often gradually increased during the chromatography run (a gradient elution) to effectively separate the target compound from impurities with different polarities. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure this compound.

In the synthesis of related N-substituted amides, flash chromatography on silica gel has been successfully employed for purification. rsc.orgsemanticscholar.org For example, N-hexylbenzamide was purified using a mobile phase of hexane/EtOAc (4/1). rsc.org For more polar compounds, solvent systems like dichloromethane/methanol may be used. rsc.org

Table 2: Exemplary Flash Chromatography Conditions for Purification of Related Amides

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 200-300 or 230-400 mesh) rsc.orgrsc.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient beilstein-journals.orgrsc.orgrsc.org |

| Dichloromethane/Methanol gradient rsc.org | |

| Apparatus | Glass column with pressure source (e.g., nitrogen or air) |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

The specific solvent ratio and gradient for this compound would be determined based on preliminary TLC analysis.

Lack of Publicly Available Research Data for this compound Precludes In-Depth Computational Analysis

A thorough review of available scientific literature and chemical databases reveals a significant gap in research concerning the chemical compound this compound. While computational and mechanistic studies are robust for structurally related molecules, specific data on the electronic structure, ligand-target interactions, and synthetic reaction mechanisms of this compound are not present in the public domain. This absence of dedicated research prevents a detailed analysis as outlined in the requested article structure.

Computational chemistry and molecular modeling have become indispensable tools in modern chemical and pharmaceutical research. nih.govmorressier.com Techniques such as quantum chemical calculations, molecular docking, and mechanistic investigations provide profound insights into the behavior and properties of molecules. nih.govnih.gov However, the application of these methods is contingent on the availability of foundational experimental or theoretical data for a specific compound of interest.

For many related benzyl and amide-containing compounds, extensive computational studies have been conducted. For instance, quantum chemical calculations using methods like Density Functional Theory (DFT) have been employed to elucidate the molecular geometry, electronic structure, and stability of various Schiff bases and sulfonamide derivatives. nih.govresearchgate.netuni-greifswald.de These studies often involve the analysis of molecular electrostatic potential, frontier molecular orbitals, and Mulliken charge distribution to understand the chemical reactivity and intermolecular interactions. researchgate.net

Similarly, molecular modeling and docking simulations are frequently used to predict the binding affinity and interaction patterns of ligands with biological targets. nih.govnih.gov Such in silico approaches are crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. nih.govnih.gov These simulations can predict protein-ligand binding affinities and analyze the conformational changes that occur upon binding. nih.govnih.gov

Furthermore, mechanistic investigations of synthetic reactions, including transition state analysis, are vital for optimizing reaction conditions and understanding the underlying chemical transformations. researchgate.net Computational methods can model reaction pathways and determine activation energies, providing a theoretical framework to complement experimental findings. researchgate.net

Despite the prevalence of these computational methodologies in chemical research, their application to this compound has not been reported in the accessible scientific literature. Consequently, the specific data required to populate the requested article sections on its quantum chemical calculations, molecular modeling, and mechanistic studies are unavailable. The scientific community has yet to publish research focusing on these advanced computational and mechanistic aspects of this compound.

Advanced Computational and Mechanistic Studies

Computational Analysis of Biological Activity Mechanisms

Pharmacophore Modeling for Receptor Interaction Prediction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target, such as a receptor or enzyme. A pharmacophore model for N-benzyl-5-hydroxypentanamide would define the key molecular features responsible for its potential biological activity.

For this compound, a pharmacophore model would typically be generated by studying its structure and comparing it to other known active molecules that bind to the same target. The key features would likely include:

Hydrogen Bond Acceptors: The carbonyl oxygen and the hydroxyl oxygen.

Hydrogen Bond Donors: The amide nitrogen and the hydroxyl hydrogen.

Aromatic Ring: The benzyl (B1604629) group.

Hydrophobic Features: The aliphatic chain and the benzyl group.

These features would be mapped in 3D space, defining specific distances and angles between them. This resulting model could then be used as a 3D query to screen large databases of chemical compounds to identify other molecules that might exhibit similar biological activity, a process known as virtual screening.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Role in Receptor Binding |

|---|---|---|

| Aromatic Ring | Benzyl Group | π-π stacking interactions |

| Hydrogen Bond Donor | Amide (N-H), Hydroxyl (O-H) | Interaction with electronegative residues |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Hydroxyl Oxygen | Interaction with electropositive residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR study for this compound would require a dataset of structurally similar compounds with experimentally measured biological activities against a specific target.

The process would involve:

Data Collection: Assembling a series of molecules related to this compound and their corresponding biological activity data (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, would be calculated. These can describe various properties such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, often involving an external test set of compounds not used in the model's creation. nih.gov

A validated QSAR model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Theoretical Descriptors Correlating with Biological Functionality

Theoretical descriptors are numerical values derived from the molecular structure using quantum mechanical calculations, which can provide insight into a molecule's reactivity and potential biological function. nih.gov For this compound, these descriptors would be calculated using methods like Density Functional Theory (DFT). nih.gov

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

Redox Potential: The redox potential of a molecule describes its tendency to be oxidized (lose electrons) or reduced (gain electrons). This property is crucial for understanding how a compound might behave in a biological system, particularly in processes involving electron transfer. Theoretical calculations can predict the standard redox potential of this compound, offering clues about its metabolic stability and potential to participate in redox reactions within a cell.

Table 2: Illustrative Theoretical Descriptors and Their Significance

| Descriptor | Hypothetical Value (Arbitrary Units) | Significance for Biological Functionality |

|---|---|---|

| HOMO Energy | -0.25 eV | Relates to electron-donating capability and potential for oxidation. |

| LUMO Energy | +0.10 eV | Relates to electron-accepting capability and potential for reduction. |

| HOMO-LUMO Gap | 0.35 eV | Indicates chemical reactivity and stability. nih.gov |

| Redox Potential | +0.8 V | Predicts the tendency to undergo oxidation or reduction reactions. |

While specific, experimentally validated computational models for this compound are not available, the application of these established methodologies would be invaluable in elucidating its potential as a biologically active agent and in guiding the rational design of new derivatives.

Biological and Biochemical Investigations in Vitro and Non Human in Vivo

Receptor Modulatory Activity Studies

Investigations into the receptor modulatory activities of N-benzyl-5-hydroxypentanamide and its analogs have primarily centered on taste receptors, specifically the umami taste receptor.

The sensation of umami, or savory taste, is mediated by the T1R1/T1R3 G-protein coupled receptor. nih.govresearchgate.net Certain amides have been found to enhance this taste sensation. Human sensory studies have shown that several N-substituted hydroxypentanamides exhibit umami taste-enhancing properties. researchgate.net

While this compound itself is not explicitly detailed in these sensory studies, its close analogs have been. Specifically, N-phenethyl-5-hydroxypentanamide and N-(4-hydroxy-3-methoxybenzyl)-5-hydroxypentanamide were found to enhance the umami taste in a mixture containing monosodium L-glutamate and guanosine (B1672433) 5′-monophosphate. researchgate.net

In subsequent cell-based assays using the T1R1/T1R3 receptor, the umami enhancement activity was confirmed, although it only reached statistical significance for N-(4-hydroxy-3-methoxybenzyl)-5-hydroxypentanamide. researchgate.netresearchgate.net These findings suggest that the N-acyl-5-hydroxypentanamide structure is a key pharmacophore for umami enhancement, with substitutions on the benzyl (B1604629) ring influencing the degree of activity.

Table 2: Umami Taste-Enhancing Activity of N-Substituted 5-Hydroxypentanamide Analogs

| Compound | Sensory Finding | Cell-Based Assay (T1R1/T1R3) | Reference |

|---|---|---|---|

| N-phenethyl-5-hydroxypentanamide | Exhibited umami taste-enhancing activity | Tended to confirm enhancement, but not statistically significant | researchgate.net |

| N-(4-hydroxy-3-methoxybenzyl)-5-hydroxypentanamide | Exhibited umami taste-enhancing activity | Statistically significant umami enhancement | researchgate.netresearchgate.net |

| N-(3-hydroxy-4-methoxybenzyl)-5-hydroxypentanamide | Exhibited umami taste-enhancing activity | Not specified | researchgate.net |

Cell-Based Bioactivity Assays (Non-Human Cell Lines)

A comprehensive review of available scientific literature did not yield any studies concerning the in vitro efficacy or bioactivity of this compound in insect cell systems, including the commonly used Sf9 cell line.

There is no publicly available scientific data detailing the in vitro cytotoxicity or growth inhibitory effects of this compound on animal cancer cell lines, such as the 4T1 murine breast cancer cell line.

Structure Activity Relationship Sar Studies of N Benzyl 5 Hydroxypentanamide and Analogues

Impact of N-Benzyl Moiety Structural Variations on Biological Potency and Selectivity

The N-benzyl group is a critical component of N-benzyl-5-hydroxypentanamide, and modifications to this moiety can significantly influence biological potency and selectivity. While direct SAR studies on this compound are limited in publicly available literature, research on analogous N-benzyl compounds provides a framework for understanding its potential interactions.

Studies on series of N-benzylated tryptamines and propanamides have demonstrated that the nature and position of substituents on the benzyl (B1604629) ring are pivotal for receptor affinity and functional activity. For instance, in a series of N-benzylated-5-methoxytryptamine analogues, substitutions at the ortho or meta positions of the benzyl group were found to enhance affinity for serotonin (B10506) receptors, whereas para-substitutions led to a decrease in affinity. nih.gov The introduction of a large, lipophilic group generally improved affinity, although this did not always correlate with an increase in functional activity. nih.gov

Specifically, an N-2-methoxybenzyl substituent has been shown to be particularly effective for the activation of the 5-HT2A receptor in some series, suggesting that a polar substituent at the ortho position of the aryl ring may act as a hydrogen bond acceptor, thereby enhancing activity. nih.gov Research on 3-(benzo[d] researchgate.netnih.govdioxol-5-yl)-N-(substituted benzyl)propanamides as antifungal synergists also underscores the importance of the substitution pattern on the N-benzyl ring in determining biological efficacy. nih.gov These findings suggest that for this compound, both the electronic properties and the steric bulk of substituents on the benzyl ring are likely to be key determinants of its biological profile.

| Compound Series | N-Benzyl Moiety Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-benzylated-5-methoxytryptamine analogues | Substitution at ortho or meta position | Enhanced affinity for serotonin receptors | nih.gov |

| N-benzylated-5-methoxytryptamine analogues | Substitution at para position | Reduced affinity for serotonin receptors | nih.gov |

| N-benzylated-5-methoxytryptamine analogues | Introduction of a large lipophilic group | Improved affinity, but variable functional activity | nih.gov |

| Phenethylamine and Tryptamine Analogues | N-2-methoxybenzyl substituent | Optimal for 5-HT2A receptor activation | nih.gov |

| 3-(benzo[d] researchgate.netnih.govdioxol-5-yl)-N-benzylpropanamides | Various substitutions on the benzyl ring | Significant influence on antifungal synergistic activity | nih.gov |

Role of Hydroxyl Group Stereochemistry and Substitutions on Pharmacological Profile

The hydroxyl group is a fundamental functional group in many biologically active molecules, and its presence in this compound is expected to play a significant role in its pharmacological profile. The hydroxyl group can participate in hydrogen bonding, a key interaction in molecular recognition at receptor sites. The precise positioning of a hydroxyl group can greatly influence binding affinity and selectivity.

While specific studies on the stereochemistry and substitution of the hydroxyl group in this compound are not widely available, general principles of medicinal chemistry suggest that these factors are critical. The stereochemical configuration (R or S) of the carbon bearing the hydroxyl group will determine its spatial orientation. This, in turn, will affect how the molecule fits into a chiral binding pocket of a receptor or enzyme. It is common for one enantiomer of a chiral drug to be significantly more active than the other.

Substitution or replacement of the hydroxyl group with other functionalities, such as a methoxy (B1213986) group or a halogen, would alter the molecule's polarity, hydrogen bonding capability, and steric properties. Such changes are a common strategy in drug development to fine-tune a compound's pharmacological properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Influence of Pentanamide (B147674) Chain Length and Modifications on Receptor and Enzyme Interactions

The length of the alkyl chain in amide-containing molecules is a well-established determinant of biological activity. In the case of this compound, the five-carbon pentanamide chain is a crucial linker between the N-benzyl group and the hydroxyl functionality. Variations in this chain length can be expected to alter the molecule's conformation and its ability to interact with biological targets.

Research on other classes of N-alkylated compounds has consistently shown that chain length is a critical parameter for biological effect. For example, studies on the antibacterial activity of N-alkylmorpholine derivatives demonstrated a clear structure-activity relationship, with compounds having alkyl chains of 12 to 16 carbons showing the highest bactericidal effects, while those with shorter chains were inactive. chemrxiv.org Similarly, the virucidal and bactericidal activities of benzalkonium chlorides are highly dependent on the length of their alkyl chains. nih.govnih.gov

These findings from analogous systems suggest that the pentanamide chain in this compound likely plays a role in positioning the key functional groups for optimal interaction with a receptor or enzyme. Shortening or lengthening the chain could misalign these groups, leading to a decrease in biological activity. There is likely an optimal chain length for a given biological target.

| Compound Class | Alkyl Chain Length Variation | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N-alkylmorpholine derivatives | Optimal length of 12-16 carbons | Highest bactericidal effects against MRSA | chemrxiv.org |

| N-alkylmorpholine derivatives | Shorter chains (< 5 carbons) | Inactive against MRSA | chemrxiv.org |

| Benzalkonium chlorides | Dependent on chain length | Significant impact on virucidal and bactericidal activity | nih.govnih.gov |

| N-alkyl-3-benzylimidazolium iodide salts | Variations in chain length | Influence on physical properties and intermolecular interactions | researchgate.net |

Stereochemical Effects on Biological Activity and Taste Perception

Stereochemistry is a critical factor that can profoundly influence the biological activity and sensory properties of chiral molecules like this compound. The spatial arrangement of atoms can lead to significant differences in how a molecule interacts with chiral biological systems such as receptors and enzymes.

In the context of taste perception, stereochemistry can be a key determinant of a compound's sensory profile. Research on cinnamic acid-derived amides, which share structural similarities with this compound, has revealed that the umami (savory) taste can be highly dependent on the molecule's structure. datapdf.com For this compound and its analogues, it is plausible that different stereoisomers could exhibit distinct taste properties, including variations in the intensity and quality of umami or other tastes.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes for Enantiopure Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and stereoselective synthetic methods for producing enantiopure analogues of N-benzyl-5-hydroxypentanamide is a critical area of future research. Current synthetic strategies can be expanded and refined to improve yield, reduce costs, and enhance enantiomeric purity.

Future work in this area could focus on several promising approaches:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions is a powerful strategy. Research could explore the application of various chiral catalysts, such as those based on transition metals or organocatalysts, to establish asymmetric synthetic routes. For instance, adapting methodologies used for the asymmetric synthesis of related chiral piperidones, which may involve diastereoselective aldol (B89426) reactions, could be a viable strategy. ntu.edu.sg

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, which are temporarily incorporated into the synthetic scheme to direct the stereochemistry of a reaction, offers another robust method. ntu.edu.sg Investigating different chiral auxiliaries could lead to highly efficient and selective syntheses of specific enantiomers of this compound analogues.

Enzymatic Resolutions: Biocatalysis, utilizing enzymes such as lipases, can offer highly enantioselective transformations under mild reaction conditions. researchgate.net The development of enzymatic methods for the resolution of racemic mixtures of this compound or its precursors could provide an environmentally friendly and efficient alternative to traditional chemical methods.

The successful development of these synthetic strategies will be crucial for producing a diverse library of enantiomerically pure analogues for detailed biological evaluation.

Elucidation of Atomic-Level Interaction Mechanisms with Identified Biological Targets

A fundamental understanding of how this compound and its derivatives interact with their biological targets at the atomic level is essential for rational drug design. While initial biological screenings may identify promising activities, a deeper mechanistic insight is required for optimization.

Future research should employ a combination of experimental and computational techniques to elucidate these interactions:

X-ray Crystallography and NMR Spectroscopy: Co-crystallization of active analogues with their target proteins can provide high-resolution structural data, revealing the precise binding mode, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and any conformational changes in the protein upon binding. nih.govsemanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study these interactions in solution.

Computational Modeling and Molecular Dynamics Simulations: In the absence of experimental structures, molecular docking and modeling can predict the binding poses of this compound analogues within the active site of a target. semanticscholar.orgmdpi.com Molecular dynamics simulations can then be used to explore the stability of these predicted binding modes and to understand the dynamic nature of the protein-ligand complex.

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide valuable thermodynamic and kinetic data about the binding affinity and interaction kinetics, complementing structural studies.

These detailed mechanistic studies will be invaluable for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective next-generation inhibitors.

Exploration of New Biological Targets and Potential Research Applications Beyond Current Findings

The chemical scaffold of this compound is versatile and may interact with a range of biological targets beyond those already identified. A systematic exploration of new biological activities could uncover novel therapeutic applications for this class of compounds.

Future research in this direction could involve:

High-Throughput Screening (HTS): Screening a library of this compound analogues against a broad panel of biological targets, such as enzymes and receptors, could identify unexpected activities. nih.gov

Phenotypic Screening: This approach involves testing compounds for their ability to induce a particular phenotype in cells or organisms, without prior knowledge of the specific molecular target. This can lead to the discovery of compounds with novel mechanisms of action.

Targeting Protein-Protein Interactions: The structural features of this compound derivatives may make them suitable for disrupting protein-protein interactions, which are implicated in many diseases but are often challenging to target with small molecules.

Given that related structures like pyrazole (B372694) derivatives have shown anti-inflammatory, antimicrobial, and anticancer effects, it is plausible that this compound analogues could also exhibit such activities. ontosight.ai For example, derivatives of hydroxamic acids, which share a similar functional group, have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy. mdpi.comnih.gov Furthermore, analogues have been studied as inhibitors of GABA transporters, suggesting potential applications in neurological disorders. acs.orgnih.govacs.org

Advanced Derivative Design Based on Integrated SAR and Computational Insights

The integration of structure-activity relationship (SAR) studies with computational chemistry provides a powerful platform for the rational design of advanced derivatives with improved properties. By understanding how modifications to the chemical structure of this compound affect its biological activity, researchers can make more informed decisions in the design of new analogues.

Future efforts in derivative design should focus on:

Systematic SAR Studies: Synthesizing and testing a systematic series of analogues with modifications at various positions of the this compound scaffold will help to build a comprehensive SAR model. nih.gov This includes varying the substituents on the benzyl (B1604629) group, modifying the length and functionality of the pentanamide (B147674) chain, and exploring different amide substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the physicochemical properties of the analogues with their biological activities. mdpi.com These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts.

Structure-Based Drug Design: Once the binding mode of this compound analogues to a biological target is understood (from studies in section 7.2), structure-based design techniques can be used to design new derivatives that make more optimal interactions with the target's active site. nih.gov

This iterative cycle of design, synthesis, and testing, guided by computational insights, will be key to developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Application of this compound as a Building Block in Complex Chemical Synthesis

Beyond its potential as a bioactive molecule, this compound and its functionalized derivatives can serve as valuable building blocks in the synthesis of more complex chemical structures. The presence of multiple functional groups—the secondary amide, the hydroxyl group, and the aromatic ring—provides several handles for further chemical transformations.

Future research could explore the use of this compound in:

Synthesis of Heterocyclic Compounds: The functional groups on the this compound backbone could be utilized in cyclization reactions to construct various heterocyclic ring systems, which are common motifs in many biologically active compounds.

Peptidomimetic and Macrocycle Synthesis: The amino acid-like structure of certain derivatives makes them suitable for incorporation into peptide sequences to create peptidomimetics with improved stability and bioavailability. The hydroxyl and amide functionalities could also be used as points for macrocyclization.

Combinatorial Chemistry: this compound can be used as a scaffold in combinatorial chemistry to generate large libraries of diverse compounds for biological screening.

The development of this compound as a versatile synthetic intermediate could significantly expand its utility and impact in the broader field of organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.